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Abstract

In the landscape of modern drug discovery, the strategic use of chemical building blocks has
become a cornerstone of innovation and efficiency.[1][2] These molecular fragments, ranging
from simple functionalized rings to complex scaffolds, serve as the fundamental units for
constructing novel drug candidates.[1] This guide provides researchers, scientists, and drug
development professionals with an in-depth exploration of key building block classes and their
application. We will delve into field-proven synthetic protocols for their assembly, robust
analytical methods for their characterization, and the overarching workflows that integrate
these elements, thereby accelerating the path from concept to clinical candidate.[3]

Introduction: The Power of Modular Drug Design

Medicinal chemistry has evolved from a process of often serendipitous discovery to a more
rational, design-driven endeavor. The building block approach is central to this evolution. By
assembling pre-validated molecular fragments with specific desired properties, chemists can
rapidly generate vast libraries of diverse compounds for screening.[4] This modularity not only
accelerates the discovery timeline but also provides greater control over the physicochemical
and pharmacological properties of the final molecules.[2][5]

The core principle lies in using robust and versatile chemical reactions to connect these
building blocks, allowing for the systematic exploration of chemical space around a biological
target.[1] This strategy is fundamental to several modern drug discovery paradigms, including
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Fragment-Based Drug Discovery (FBDD), where small, low-complexity fragments serve as
starting points for optimization, and the design of complex modalities like Proteolysis-Targeting
Chimeras (PROTACS).[6][7]

The Modern Medicinal Chemist's Toolbox: Key
Building Block Classes

The effectiveness of a modular synthesis campaign is dictated by the quality and diversity of
the available building blocks.[8][9] Modern drug discovery leverages several key classes of
these molecular components, each offering unique advantages.

e sp3-Rich Fragments: For decades, medicinal chemistry was dominated by flat, aromatic (sp?-
hybridized) structures. However, there is a growing emphasis on incorporating three-
dimensionality to improve drug properties.[10] Fragments with a high fraction of sp3-
hybridized carbons (Fsp?) introduce conformational complexity, which can lead to enhanced
solubility, improved metabolic stability, and greater selectivity through more specific
interactions with protein binding sites.[10][11] Natural products are a significant source of
inspiration for these 3D scaffolds.[12][13]

» Heterocyclic Scaffolds: Heterocyclic compounds are foundational building blocks in medicinal
chemistry, with over 85% of modern drugs containing at least one heterocyclic ring.[8] Their
structural versatility and broad range of biological activities make them indispensable for
rational drug design. They can act as bioisosteres for other functional groups, engage in
specific hydrogen bonding interactions, and modulate the overall physicochemical properties
of a molecule.

o PROTAC Building Blocks: The rise of targeted protein degradation has introduced a new
class of therapeutics known as PROTACSs.[14][15] These heterobifunctional molecules
consist of a "warhead" ligand that binds the target protein, an "anchor"” ligand for an E3
ubiquitin ligase, and a chemical linker that connects them.[15][16] The synthesis of
PROTACSs relies on a modular assembly of these three building blocks, with specialized
linkers (e.g., PEG-based) and E3 ligase ligands (e.g., derivatives of thalidomide or VHL
ligands) being critical components.[14][15][17]

The following table summarizes the key features and applications of these building block
classes.
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Building Block
Class

Key Features

Primary
Applications in
Drug Discovery

Representative
Examples

sp3-Rich Fragments

High Fsp?3 content,
three-dimensional
shape, improved
solubility and
metabolic stability.[10]

Addressing
challenging targets,
improving ADMET
properties, creating
novel intellectual

property.[11]

Spirocycles, bicyclic
amines, natural
product-inspired
scaffolds.[8][10]

Heterocyclic Scaffolds

Contain atoms of at
least two different
elements in their
rings, diverse
electronic properties,
hydrogen bonding

capabilities.

Core scaffolds in a
majority of drugs,
bioisosteric
replacement,
modulation of

pharmacokinetics.[8]

Pyridines, pyrimidines,
indazoles,

morpholines.[18]

PROTAC Linkers &
Ligands

Bifunctional nature,
connects two distinct
protein-binding

moieties.[16]

Targeted protein
degradation,
overcoming drug
resistance, targeting
"undruggable"

proteins.[15]

PEG chains, alkyl
chains, thalidomide
derivatives (for
Cereblon), VHL
ligands.[14][15]

Core Synthetic Methodologies: Assembling the

Pieces

The power of the building block approach is realized through a suite of reliable and high-

yielding chemical reactions. These transformations must be robust enough to tolerate a wide

range of functional groups present in the building blocks.

Palladium-Catalyzed Cross-Coupling: The Suzuki-
Miyaura Reaction
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The Suzuki-Miyaura coupling is arguably the most widely used carbon-carbon bond-forming
reaction in the pharmaceutical industry.[18][19] It forges a bond between an organoboron
compound (like a boronic acid or ester) and an organic halide, and is particularly effective for
creating biaryl or aryl-heterocycle motifs, which are common in drug molecules.[19][20]

Causality Behind Experimental Choices:

o Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical.
Bulky, electron-rich ligands (e.g., from the Buchwald or Fu labs) are often required to
facilitate the coupling of challenging substrates like electron-rich aryl bromides or aryl
chlorides.

e Base: The base (e.g., K2COs, Cs2CO0:s) is essential for the transmetalation step of the
catalytic cycle. Its strength and solubility must be carefully chosen to avoid side reactions,
such as hydrolysis of the boronic acid.[21]

» Solvent: A mixture of an organic solvent (like dioxane or toluene) and an aqueous solvent is
typically used to dissolve both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura
Coupling

Objective: To synthesize a biaryl compound from an aryl bromide and a phenylboronic acid.
Materials:

e Aryl bromide (1.0 mmol)

e Phenylboronic acid (1.2 mmol)

o Palladium catalyst (e.g., Pd(PPhs)4, 3 mol%)

e Base (e.g., K2COs, 2.0 mmol)

e Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

 Inert atmosphere (Nitrogen or Argon)
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Procedure:

To a flame-dried round-bottom flask, add the aryl bromide, phenylboronic acid, palladium
catalyst, and base.

o Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

e Add the degassed solvent mixture via syringe.

o Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, cool the reaction to room temperature.

 Dilute the mixture with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography.

Amide Bond Formation: The Workhorse of Medicinal
Chemistry

The amide bond is exceptionally prevalent in pharmaceuticals. Its formation is the most
frequently performed reaction in drug discovery.[19] While direct condensation of a carboxylic
acid and an amine is inefficient, a wide variety of coupling reagents have been developed to
activate the carboxylic acid.[22][23]

Causality Behind Experimental Choices:

o Coupling Reagent: Reagents like HATU, HBTU, or EDC are used to convert the carboxylic
acid into a highly reactive activated ester.[23][24] The choice often depends on the steric
hindrance of the substrates and the need to suppress racemization of chiral centers.[25]
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» Base: An organic base, typically a tertiary amine like Diisopropylethylamine (DIPEA) or
triethylamine (TEA), is used to neutralize the acid formed during the reaction and to facilitate
the coupling process.[26]

Protocol 2: HATU-Mediated Amide Coupling

Objective: To form an amide bond between a carboxylic acid and a primary amine.

Materials:

Carboxylic acid (1.0 mmol)

Primary amine (1.1 mmol)

HATU (1.1 mmol)

DIPEA (2.5 mmol)

Anhydrous DMF (5 mL)

Procedure:

» Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen
atmosphere.

o Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-
activate the acid.

e Add the primary amine to the reaction mixture.

« Stir the reaction at room temperature for 2-16 hours.

e Monitor the reaction progress by TLC or LC-MS.

e Once complete, pour the reaction mixture into water and extract with an organic solvent
(e.g., ethyl acetate).

e Wash the combined organic layers with saturated aqueous NaHCOs, water, and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

 Purify the resulting amide via flash column chromatography.

Click Chemistry: Modular Ligation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate
minimal byproducts. The most prominent example is the Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC), which forms a stable triazole ring.[27][28] This reaction is exceptionally
reliable and bio-orthogonal, meaning the reacting functional groups (azide and alkyne) do not
interfere with biological molecules, making it ideal for bioconjugation and the modular synthesis
of complex molecules like PROTACSs.[27][29][30]

Protocol 3: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

Objective: To conjugate an azide-containing building block with an alkyne-containing building
block.

Materials:

Azide-functionalized molecule (1.0 mmol)

Alkyne-functionalized molecule (1.0 mmol)

Copper(ll) sulfate pentahydrate (CuSOa4-5H20, 0.1 mmol, 10 mol%)

Sodium ascorbate (0.3 mmol, 30 mol%)

Solvent (e.g., t-BuUOH/H20, 1:1 mixture, 10 mL)

Procedure:

e In avial, dissolve the azide and alkyne components in the t-BuOH/H20 solvent mixture.

 In a separate vial, prepare a fresh solution of sodium ascorbate in water.
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e Add the sodium ascorbate solution to the reaction mixture, followed by the aqueous solution
of CuSOa4-5H20.

« Stir the reaction vigorously at room temperature. A color change is often observed as the
reaction proceeds.

e Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

» Upon completion, dilute the reaction with water and extract with an appropriate organic
solvent (e.g., ethyl acetate or DCM).

e Wash, dry, and concentrate the organic phase.

 Purify the triazole product by column chromatography or recrystallization.

Workflow: From Virtual Design to Purified
Compound

The synthesis of a novel compound using a building block strategy follows a structured
workflow. This process begins with the selection of appropriate fragments, often guided by
computational modeling, and culminates in the purification and characterization of the final
product.[31]

The Integrated Discovery Workflow

The diagram below illustrates the typical workflow in a building block-based drug discovery
project. The process is iterative, with analytical data from synthesized compounds feeding back
to inform the design of the next generation of molecules.

Analysis & Validation

Optimization

Defines Targets | (* Parallel Synthesis
(e.g., Suzuki, Amide)

SAR Analysis &
Lead Optimization
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Caption: Integrated workflow for building block-based drug discovery.

Analytical and Quality Control Protocols

Ensuring the identity and purity of a synthesized compound is paramount. A combination of
chromatographic and spectroscopic techniques is employed for this purpose.[32][33][34]

e Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction
monitoring and purity assessment. It provides information on the retention time of the
compound (related to its polarity) and its mass-to-charge ratio, which confirms the molecular
weight of the product.[33]

o High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard
for purifying small molecule libraries. By using a specific column and mobile phase gradient,
individual compounds can be isolated from reaction mixtures with high purity.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for
structural elucidation.[32][35] *H and 3C NMR spectra provide detailed information about the
chemical environment of each atom, allowing for unambiguous confirmation of the
compound's structure.

Protocol 4: Standard QC Analysis Workflow

Obijective: To confirm the identity and assess the purity of a final compound.
Procedure:
e Initial Check (LC-MS):

o Dissolve a small sample (~0.1 mg) of the purified compound in a suitable solvent (e.g.,
Methanol or Acetonitrile).

o Inject the sample onto an LC-MS system equipped with a C18 column.

o Run a standard gradient (e.g., 5-95% Acetonitrile in Water with 0.1% formic acid).
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o Confirm the presence of a major peak at the expected retention time.

o Verify that the mass spectrum for this peak shows the correct molecular ion ([M+H]* or [M-
H]™). The purity is often estimated by the peak area percentage at a specific wavelength
(e.g., 214 or 254 nm).

e Structural Confirmation (NMR):

o

Accurately weigh a sample of the purified compound (typically 1-5 mg).

o Dissolve the sample in an appropriate deuterated solvent (e.g., CDClz, DMSO-ds) in an
NMR tube.

o Acquire a *H NMR spectrum. The chemical shifts, integration values, and coupling
patterns should be consistent with the expected structure.

o Acquire a 3C NMR spectrum to confirm the number and type of carbon atoms.

o If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve complex
structures.

e Final Purity Assessment (HPLC):
o Using an analytical HPLC with a UV detector, inject a known concentration of the sample.

o Run a validated method to determine the purity, typically reported as a percentage of the
total peak area. For most discovery applications, a purity of >95% is required.

Conclusion and Future Perspectives

The building block approach has fundamentally reshaped medicinal chemistry, enabling the
rapid and rational design of novel therapeutics.[3] By leveraging a diverse toolbox of molecular
fragments and a set of robust, reliable chemical reactions, researchers can explore chemical
space more efficiently than ever before.[1] The future of this field will likely involve the
development of even more sophisticated building blocks, including those with unique 3D
geometries and those designed for novel therapeutic modalities.[11][36] Furthermore, the
integration of automated synthesis platforms and artificial intelligence for building block
selection and reaction planning promises to further accelerate the drug discovery engine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biosolveit.de [biosolveit.de]

2. Understanding Chemical Building Blocks and Their Role in Chemistry - AiFChem
[aifchem.com]

o 3. Making Better Medicines with a Handful of Chemical Building Blocks | Department of
Chemistry | Illinois [chemistry.illinois.edu]

e 4. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nim.nih.gov]
5. Building block (chemistry) - Wikipedia [en.wikipedia.org]
e 6. onenucleus.com [onenucleus.com]

e 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets
[frontiersin.org]

» 8. researchgate.net [researchgate.net]
e 9. pubs.acs.org [pubs.acs.org]
e 10. benchchem.com [benchchem.com]

e 11. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
¢ 13. researchgate.net [researchgate.net]

¢ 14. enamine.net [enamine.net]

o 15. alfa-labotrial.com [alfa-labotrial.com]

e 16. Current strategies for the design of PROTAC linkers: a critical review - PMC
[pmc.ncbi.nlm.nih.gov]

e 17. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

e 18. books.rsc.org [books.rsc.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1334622?utm_src=pdf-custom-synthesis
https://www.biosolveit.de/drug-discovery-solutions/chemical-building-blocks/
https://www.aifchem.com/blog-chemical-building-blocks-role-in-chemistry-and-industry
https://www.aifchem.com/blog-chemical-building-blocks-role-in-chemistry-and-industry
https://chemistry.illinois.edu/news/2014-05-31t153850/making-better-medicines-handful-chemical-building-blocks
https://chemistry.illinois.edu/news/2014-05-31t153850/making-better-medicines-handful-chemical-building-blocks
https://pmc.ncbi.nlm.nih.gov/articles/PMC5645069/
https://en.wikipedia.org/wiki/Building_block_(chemistry)
https://onenucleus.com/fragment-based-drug-discovery-fbdd-workflow-benefits-and-how-its-shaping-future-drug-research
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2020.00180/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2020.00180/full
https://www.researchgate.net/publication/354453329_Emerging_Building_Blocks_for_Medicinal_Chemistry_Recent_Synthetic_Advances
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c01139
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Fsp3_Rich_Fragments_in_Drug_Discovery.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179648/
https://www-spring.ch.cam.ac.uk/publications/pdf/2020_CC_2280.pdf
https://www.researchgate.net/publication/320246320_Synthesis_and_Demonstration_of_the_Biological_Relevance_of_sp3-rich_Scaffolds_Distantly_Related_to_Natural_Product_Frameworks
https://enamine.net/public/MedChem/Enamine-PROTAC-2020.pdf
https://www.alfa-labotrial.com/protac-building-blocks.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://enamine.net/building-blocks/medchem/building-blocks-and-linkers-for-protac-synthesis
https://books.rsc.org/books/edited-volume/1945/chapter/2577983/Suzuki-Miyaura-Coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 19. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC
[pmc.ncbi.nlm.nih.gov]

e 20. researchgate.net [researchgate.net]
e 21. mdpi.com [mdpi.com]
e 22. benchchem.com [benchchem.com]

o 23. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications,
and Selection [bocsci.com]

e 24.researchgate.net [researchgate.net]

e 25. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable
Evolution - PMC [pmc.ncbi.nlm.nih.gov]

e 26. Amide Synthesis [fishersci.co.uk]

e 27. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary
Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

» 28. tandfonline.com [tandfonline.com]
e 29. pubs.acs.org [pubs.acs.org]
e 30. benchchem.com [benchchem.com]

o 31. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures
[pharmafeatures.com]

e 32. HPLC-MS and HPLC-NMR method development and applications for small molecule
bioanalysis - ProQuest [proquest.com]

o 33. The integration of LC-MS and NMR for the analysis of low molecular weight trace
analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

e 34. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics
[microcombichem.com]

o 35. latrobe.edu.au [latrobe.edu.au]
o 36. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [The Strategic Application of Building Blocks in Modern
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334622#use-as-a-building-block-in-medicinal-
chemistry]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-a-Examples-of-drugs-and-late-stage-drug-candidates_fig1_317971493
https://www.mdpi.com/2673-401X/3/1/1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Amide_Synthesis_Using_Dimorpholinophosphinyl_Chloride.pdf
https://www.bocsci.com/blog/twenty-nine-methods-for-amide-synthesis-mechanisms-characteristics-applications-and-selection/
https://www.bocsci.com/blog/twenty-nine-methods-for-amide-synthesis-mechanisms-characteristics-applications-and-selection/
https://www.researchgate.net/figure/Methods-for-amide-bond-synthesis7_fig2_340974167
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304223/
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811415/
https://www.tandfonline.com/doi/full/10.1080/17460441.2025.2552146?src=exp-la
https://pubs.acs.org/doi/10.1021/cr200409f
https://www.benchchem.com/pdf/A_Technical_Guide_to_Click_Chemistry_for_Bioconjugation.pdf
https://pharmafeatures.com/fragment-based-drug-discovery-a-comprehensive-overview/
https://pharmafeatures.com/fragment-based-drug-discovery-a-comprehensive-overview/
https://www.proquest.com/openview/405ad3fb29146785d216fc87cc163cc6/1?pq-origsite=gscholar&cbl=18750
https://www.proquest.com/openview/405ad3fb29146785d216fc87cc163cc6/1?pq-origsite=gscholar&cbl=18750
https://pmc.ncbi.nlm.nih.gov/articles/PMC6339611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6339611/
https://www.microcombichem.com/MCC-HPLC-MS-Structure-Analytics.html
https://www.microcombichem.com/MCC-HPLC-MS-Structure-Analytics.html
https://www.latrobe.edu.au/research-infrastructure/proteomics-and-metabolomics-platform/small-molecule
https://www.researchgate.net/publication/338697418_Fsp_3_-Rich_and_Diverse_Fragments_Inspired_by_Natural_Products_as_a_Collection_to_Enhance_Fragment-Based_Drug_Discovery
https://www.benchchem.com/product/b1334622#use-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b1334622#use-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b1334622#use-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b1334622#use-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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